molecular formula C8H10ClN5O2 B14044957 (s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine

(s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine

Cat. No.: B14044957
M. Wt: 243.65 g/mol
InChI Key: AHLZHGNDJFXCHQ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine is a synthetic compound that belongs to the class of purine derivatives It is characterized by the presence of a dihydroxypropyl group attached to the purine ring, along with an amino group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of (s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H10ClN5O2

Molecular Weight

243.65 g/mol

IUPAC Name

(2S)-3-(2-amino-6-chloropurin-9-yl)propane-1,2-diol

InChI

InChI=1S/C8H10ClN5O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)1-4(16)2-15/h3-4,15-16H,1-2H2,(H2,10,12,13)/t4-/m0/s1

InChI Key

AHLZHGNDJFXCHQ-BYPYZUCNSA-N

Isomeric SMILES

C1=NC2=C(N1C[C@@H](CO)O)N=C(N=C2Cl)N

Canonical SMILES

C1=NC2=C(N1CC(CO)O)N=C(N=C2Cl)N

Origin of Product

United States

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